molecular formula C14H9ClN2O3 B12042960 3-(4-chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine

3-(4-chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine

Katalognummer: B12042960
Molekulargewicht: 288.68 g/mol
InChI-Schlüssel: CCLYABIRPCSNKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom. This particular compound features a benzene ring fused to the oxazine ring, with a 4-chlorophenyl group and a nitro group as substituents. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with 4-chlorobenzaldehyde in the presence of a nitro-substituted reagent. The reaction is often carried out in a solvent such as ethanol or acetonitrile, with a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chlorine atom can result in various substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

3-(4-chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a 4-chlorophenyl group and a nitro group. These substituents impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C14H9ClN2O3

Molekulargewicht

288.68 g/mol

IUPAC-Name

3-(4-chlorophenyl)-6-nitro-2H-1,4-benzoxazine

InChI

InChI=1S/C14H9ClN2O3/c15-10-3-1-9(2-4-10)13-8-20-14-6-5-11(17(18)19)7-12(14)16-13/h1-7H,8H2

InChI-Schlüssel

CCLYABIRPCSNKR-UHFFFAOYSA-N

Kanonische SMILES

C1C(=NC2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.